molecular formula C10H8ClF3O2 B1440467 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-46-7

3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1440467
M. Wt: 252.62 g/mol
InChI Key: OWXLPJQRNXEXHZ-UHFFFAOYSA-N
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Description

3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid is a chemical compound with the molecular formula C10H8ClF3O2 . It is a solid substance at ambient temperature . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular weight of 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid is 252.62 . Its InChI code is 1S/C10H8ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) .


Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common for compounds with similar structures . The trifluoromethyl group can also participate in various reactions .


Physical And Chemical Properties Analysis

3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid has a boiling point of 87-90°C . It is a solid at room temperature .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from “3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing drugs, which can be synthesized from “3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid”, have been approved by the FDA over the last 20 years .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXLPJQRNXEXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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